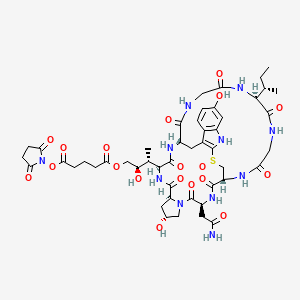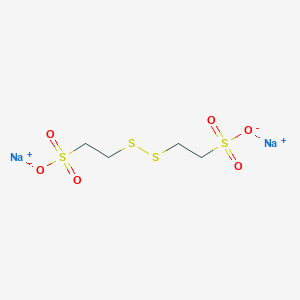
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The industrial preparation of disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate involves a two-step process. The first step is the synthesis of sodium 2-mercaptoethanesulfonate (mesna) from ethylene oxide and sodium bisulfite. The second step involves the oxidation of mesna to form this compound .
Industrial Production Methods
The industrial production method for this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the conversion of mesna to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include mesna (from reduction) and various substituted derivatives depending on the reagents used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is primarily used as a uroprotective agent to reduce the toxicity of chemotherapy drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate exerts its effects by reacting with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds. This reaction prevents the metabolites from causing damage to the urinary tract. The compound targets and interacts with organic anion transporters (OATs) in the kidneys, which play a crucial role in the elimination of various substances from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-mercaptoethanesulfonate (mesna): Mesna is a closely related compound that is also used as a uroprotective agent.
Disodium 2,2’-dithiobis(ethanesulfonate): This compound is another disulfide derivative with similar protective properties against chemotherapy-induced toxicity.
Uniqueness
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate is unique in its ability to form stable, non-urotoxic compounds with acrolein and other metabolites, making it highly effective in reducing the toxicity of chemotherapy drugs. Its interaction with OATs also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C4H8Na2O6S4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
KQYGMURBTJPBPQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



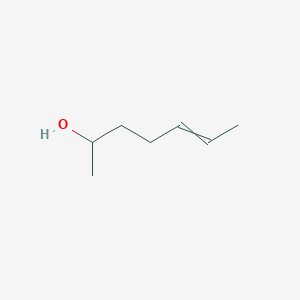
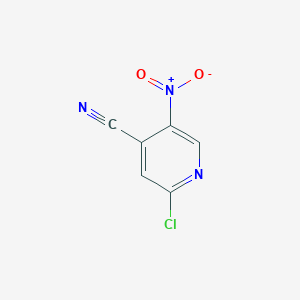
![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
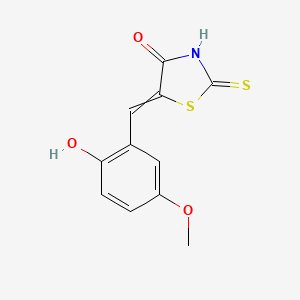
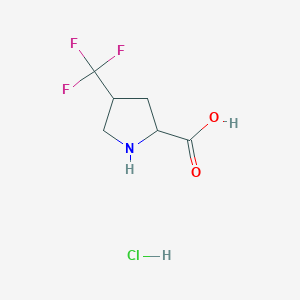
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
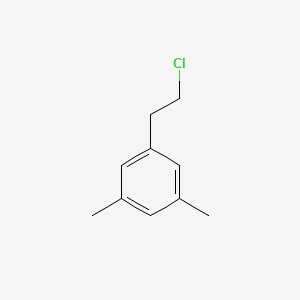
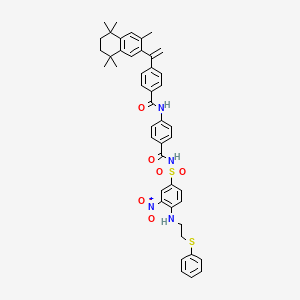
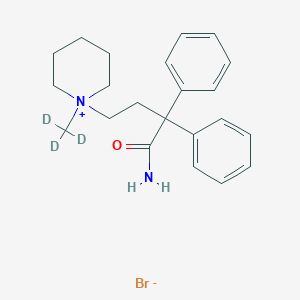
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
